![molecular formula C11H12O B2383756 2-Methyl-3-phenylcyclobutan-1-one CAS No. 117543-11-0](/img/structure/B2383756.png)
2-Methyl-3-phenylcyclobutan-1-one
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Overview
Description
“2-Methyl-3-phenylcyclobutan-1-one” is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-phenylcyclobutan-1-one” is 1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
. This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Methyl-3-phenylcyclobutan-1-one” is a liquid at room temperature .
Scientific Research Applications
Antimicrobial Activity
A study by Yilmaz and Cukurovalı (2003) on Schiff base ligands derived from thiazoles and cyclobutane rings, including compounds related to 2-Methyl-3-phenylcyclobutan-1-one, demonstrated antimicrobial activity against various microorganisms. This research highlights the potential of cyclobutane derivatives in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Coordination Polymers and Luminescence Sensing
Hu et al. (2015) explored the use of cyclobutane derivatives in creating coordination polymers with unique properties, such as selective luminescence sensing of iron(III) ions. This study suggests the applicability of these compounds in developing advanced materials for sensing and filtration applications (Hu, Shi, Chen, & Lang, 2015).
Nuclear Magnetic Resonance (NMR) Studies
Takahashi's research in 1962 on the nuclear magnetic resonance of cyclobutane derivatives, including 1,1-difluoro-3-phenylcyclobutane, provided insights into the structural and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Takahashi, 1962).
Crystal Structure Analysis
Sarı et al. (2002) reported the crystal structure of a compound similar to 2-Methyl-3-phenylcyclobutan-1-one, offering valuable information for the design of new molecules with desired properties in pharmaceutical and material sciences (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Polymerization Studies
Matsumoto, Shinohata, and Yamaoka (2000) investigated the anionic ring-opening polymerization of phenyl-substituted silacyclobutanes, shedding light on the potential of cyclobutane derivatives in polymer science. Their findings contribute to the development of new polymeric materials with specific properties (Matsumoto, Shinohata, & Yamaoka, 2000).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-phenylcyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMSGSDWZDPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylcyclobutan-1-one |
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